molecular formula C13H20BrN3O2S B7123107 N-[[1-(5-bromopyridin-3-yl)piperidin-3-yl]methyl]-N-methylmethanesulfonamide

N-[[1-(5-bromopyridin-3-yl)piperidin-3-yl]methyl]-N-methylmethanesulfonamide

Cat. No.: B7123107
M. Wt: 362.29 g/mol
InChI Key: HEXKVZQJYIEFAV-UHFFFAOYSA-N
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Description

N-[[1-(5-bromopyridin-3-yl)piperidin-3-yl]methyl]-N-methylmethanesulfonamide is a complex organic compound that features a piperidine ring substituted with a bromopyridine moiety and a methanesulfonamide group

Properties

IUPAC Name

N-[[1-(5-bromopyridin-3-yl)piperidin-3-yl]methyl]-N-methylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrN3O2S/c1-16(20(2,18)19)9-11-4-3-5-17(10-11)13-6-12(14)7-15-8-13/h6-8,11H,3-5,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXKVZQJYIEFAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCN(C1)C2=CC(=CN=C2)Br)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(5-bromopyridin-3-yl)piperidin-3-yl]methyl]-N-methylmethanesulfonamide typically involves multiple steps:

    Formation of the Bromopyridine Intermediate: The starting material, 5-bromopyridine, can be synthesized through bromination of pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Piperidine Derivative Formation: The bromopyridine intermediate is then reacted with piperidine to form the 1-(5-bromopyridin-3-yl)piperidine derivative. This step may involve nucleophilic substitution reactions.

    Methanesulfonamide Addition: The final step involves the reaction of the piperidine derivative with methanesulfonyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(5-bromopyridin-3-yl)piperidin-3-yl]methyl]-N-methylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

N-[[1-(5-bromopyridin-3-yl)piperidin-3-yl]methyl]-N-methylmethanesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for designing new drugs with potential therapeutic effects.

    Biological Studies: It may serve as a probe to study biological pathways and molecular interactions.

    Pharmaceutical Research: The compound can be tested for its pharmacokinetic and pharmacodynamic properties to evaluate its potential as a drug candidate.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules for various industrial purposes.

Mechanism of Action

The mechanism of action of N-[[1-(5-bromopyridin-3-yl)piperidin-3-yl]methyl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety may facilitate binding to these targets, while the piperidine ring and methanesulfonamide group contribute to the compound’s overall stability and bioactivity. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromopyridin-2-yl)piperidin-3-ol: A similar compound with a hydroxyl group instead of the methanesulfonamide group.

    5-Bromopyridine-3-carboxylic acid: A simpler compound with a carboxylic acid group instead of the piperidine and methanesulfonamide groups.

Uniqueness

N-[[1-(5-bromopyridin-3-yl)piperidin-3-yl]methyl]-N-methylmethanesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the bromopyridine moiety enhances its potential for molecular interactions, while the piperidine ring and methanesulfonamide group contribute to its stability and versatility in various applications.

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